molecular formula C26H23ClN2O3 B3017865 (2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE CAS No. 380476-96-0

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE

Cat. No.: B3017865
CAS No.: 380476-96-0
M. Wt: 446.93
InChI Key: QXRFLRAZVFHFQH-UHFFFAOYSA-N
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Description

The compound (2E)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-(2,5-dimethylphenyl)acrylamide is a synthetic acrylamide derivative characterized by its stereospecific (2E) configuration. Key structural features include:

  • 2-Chlorobenzyloxy group: A chloro-substituted benzyl ether at the ortho position, contributing steric and electronic effects.
  • 4-Methoxyphenyl group: A para-methoxy substituent on the phenyl ring, acting as an electron-donating group.
  • 2-Cyano group: A strong electron-withdrawing group at the α-position of the acrylamide backbone.
  • N-(2,5-Dimethylphenyl) group: A dimethyl-substituted aniline moiety, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-17-8-9-18(2)23(12-17)29-26(30)21(15-28)13-19-10-11-24(31-3)25(14-19)32-16-20-6-4-5-7-22(20)27/h4-14H,16H2,1-3H3,(H,29,30)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRFLRAZVFHFQH-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with 4-methoxyphenol in the presence of a base such as potassium carbonate to form 3-[(2-chlorobenzyl)oxy]-4-methoxyphenol.

    Formation of the acrylamide: The intermediate is then reacted with 2,5-dimethylaniline and cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Modulating the activity of enzymes or receptors involved in cellular signaling pathways.

    Inhibiting enzyme activity: Blocking the function of enzymes critical for disease progression.

    Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Substituent Analysis (Table 1)

Compound Name / Evidence ID Key Substituents Notable Features
Target Compound 2-chlorobenzyloxy, 4-methoxy, 2-cyano, N-(2,5-dimethylphenyl) High steric bulk; mixed electronic effects (EWG + EDG)
(2E)-N-(3-Chloro-4-fluorophenyl)-... 3-chloro-4-fluorophenyl, 2,3,4-trimethoxyphenyl Enhanced electron-withdrawing effects (Cl, F); multiple methoxy groups
(2E)-3-(4-Biphenylyl)-N-(4-chlorobenzyl)acrylamide Biphenylyl, N-(4-chlorobenzyl) Extended aromatic system (biphenyl); para-chloro substitution
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)... Substituted phenyl, cyano, thiophene ester Cyano group for EWG effects; thiophene ester backbone
(2E)-N-(4-Methoxybenzyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 3,4,5-trimethoxyphenyl, N-(4-methoxybenzyl) Symmetric methoxy substitution; dual EDG moieties

Key Observations :

  • Steric Hindrance : The ortho-chloro and N-(2,5-dimethylphenyl) groups in the target compound may reduce conformational flexibility compared to para-substituted analogs (e.g., ) .
  • Bioactivity Potential: highlights that cyanoacrylamide derivatives exhibit antioxidant and anti-inflammatory activities, suggesting the target compound’s 2-cyano group could confer similar properties .

Hypothesized Structure-Activity Relationships

Electronic and Steric Influences

  • Methoxy vs. Chloro Substitution : The 4-methoxy group in the target compound is an electron-donating ortho/para director, contrasting with ’s electron-withdrawing 3-chloro-4-fluorophenyl group. This difference may alter binding affinity in biological targets .

Pharmacological Implications

  • Antioxidant Activity: Cyano and acrylamide groups may scavenge free radicals via conjugation effects .
  • Anti-inflammatory Effects : Bulky aromatic substituents (e.g., 2,5-dimethylphenyl) could modulate COX or LOX enzyme interactions, as seen in other NSAID-like structures .

Biological Activity

The compound (2E)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-(2,5-dimethylphenyl)acrylamide is a member of the acrylamide family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20ClN2O3
  • Molecular Weight : 358.83 g/mol
  • IUPAC Name : this compound

The compound features a cyano group and an acrylamide moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The acrylamide structure allows for the inhibition of enzymes involved in various metabolic pathways. For instance, it may inhibit tyrosinase, a key enzyme in melanin production, making it a candidate for skin-lightening agents .
  • Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example:

  • In vitro studies have shown that acrylamide derivatives can induce apoptosis in cancer cells by activating caspase pathways .
  • Molecular docking studies suggest strong binding affinity to targets associated with cancer progression, such as COX-2 and iNOS, indicating potential anti-tumor effects .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity:

  • In vivo studies using models of induced inflammation have shown that similar acrylamide compounds reduce edema and leukocyte migration significantly .
  • These effects are mediated through the downregulation of pro-inflammatory cytokines such as TNFα and IL-1β .

Melanin Production Inhibition

This compound has potential applications in dermatology:

  • Studies indicate that it can inhibit melanin production in melanocytes by reducing tyrosinase activity and the expression of related genes. This property positions it as a candidate for cosmetic formulations aimed at treating hyperpigmentation .

Case Studies

  • In Vitro Evaluation :
    • A study assessed the cytotoxicity of this compound on human keratinocytes and fibroblasts. Results indicated no significant cytotoxicity at concentrations up to 100 µM, suggesting safety for topical application .
  • Animal Model Studies :
    • In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The results indicated a dose-dependent response with effective doses ranging from 5 mg/kg to 50 mg/kg .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryReduces cytokine levels (TNFα, IL-1β)
Melanin inhibitionInhibits tyrosinase activity
CytotoxicityNon-cytotoxic to human skin cells

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